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Compound of Interest

Compound Name: Titanium aluminide

Cat. No.: B1143742 Get Quote

These application notes provide detailed protocols for the preparation and analysis of

dislocations in the intermetallic alloy Titanium Aluminide (Ti₃Al) using Transmission Electron

Microscopy (TEM). The content is intended for researchers and scientists in materials science

and related fields.

Application Note 1: TEM Sample Preparation of Ti₃Al
The quality of TEM analysis is critically dependent on the preparation of an electron-

transparent specimen. The primary objective is to create a thin foil (typically <100 nm thick) that

is representative of the bulk material without introducing artifacts. For Ti₃Al, two primary

methods are recommended: Electropolishing and Focused Ion Beam (FIB) milling.

Protocol 1.1: Electropolishing
Electropolishing is an electrochemical method that uniformly removes material from a metallic

sample, producing a smooth, damage-free surface suitable for TEM.[1] This protocol is adapted

from established procedures for titanium alloys and may require optimization for specific Ti₃Al

compositions.[2]

Methodology:

Initial Mechanical Thinning:

Cut a thin slice (approx. 300-500 µm thick) from the bulk Ti₃Al sample using a low-speed

diamond saw.
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Mechanically grind the slice to a thickness of ~100 µm using progressively finer SiC

papers (e.g., 400, 600, 800, 1200 grit).

Punch out a 3 mm diameter disc from the thinned slice.

Twin-Jet Electropolishing:

Place the 3 mm disc into a twin-jet electropolisher.

Prepare the electrolyte solution. A common solution for titanium alloys consists of

perchloric acid, methanol, and butanol.[2] Always handle perchloric acid with extreme

caution in a fume hood.

Cool the electrolyte to the specified temperature (e.g., -40°C) to control the polishing rate

and prevent sample damage.[2]

Set the polishing voltage (e.g., 28 V) and initiate the process.[2]

The process automatically stops when a light sensor detects a perforation in the center of

the disc.

Immediately rinse the polished sample thoroughly with methanol and then ethanol to

remove any residual electrolyte.[3]

Carefully dry and store the sample in a vacuum desiccator.

Protocol 1.2: Focused Ion Beam (FIB) Lift-Out
FIB provides a site-specific method for preparing TEM lamellae, which is ideal for examining

specific features like grain boundaries or crack tips.[4][5]

Methodology:

Site Selection and Protection:

Identify the region of interest (ROI) on the bulk sample surface using the Scanning

Electron Microscope (SEM) mode of the FIB instrument.
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Deposit a protective layer of platinum (Pt) or carbon (C) (approx. 1 µm thick) over the ROI

to prevent ion beam damage during milling.[6][7]

Coarse Milling:

Using a high-energy Ga⁺ ion beam (e.g., 30 keV, 5-10 nA), mill two trenches on either side

of the protected ROI to create a thin, free-standing slab (lamella).[5]

Lift-Out and Mounting:

Attach a micromanipulator needle to the lamella using ion-beam-deposited Pt.

Cut the lamella free from the bulk sample at its sides and bottom.

Carefully lift the lamella out and transfer it to a TEM grid (e.g., Cu or Mo half-grid).

"Weld" the lamella to the TEM grid using Pt deposition and then cut the micromanipulator

free.[8]

Final Thinning:

Thin the lamella to electron transparency (<100 nm) using progressively lower ion beam

energies. Start with a medium current (e.g., 30 keV, 100-300 pA) and finish with a low-

energy "cleaning" step (e.g., 5 keV, <50 pA) to minimize surface amorphization and

implantation damage.[4]

Data Presentation: Sample Preparation Parameters

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://universallab.org/blog/fib_tem_sample_preparation_technique
https://qnfcf.uwaterloo.ca/equipment/qnc-metrology/b711-zeiss-sem-fib/process-info/fib-lamella-preparation-process
https://er-c.org/index.php/facilities-2/facilities-material-science/sample-preparation/sample-preparation-fib/
https://www.protochips.com/wp-content/uploads/2017/10/prep-fib-samples.pdf
https://nrf.aux.eng.ufl.edu/_files/documents/822.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Electropolishing (Titanium
Alloy Ref.[2])

Focused Ion Beam (FIB)
(General)

Initial Sample Form 3 mm Disc (~100 µm thick) Bulk Sample

Key Reagents/Materials
Perchloric Acid, Methanol,

Butanol

Ga⁺ ion source, Pt or C gas

injectors

Voltage / Beam Energy 28 V (Optimization required)
Coarse Milling: 30 keVFinal

Thinning: 2-5 keV

Current / Beam Current ~0.10 A/cm²
Coarse Milling: >1 nAFinal

Thinning: <100 pA

Temperature -40°C Room Temperature

Process Duration ~4 minutes (polishing stage) 2 - 4 hours

Key Advantage
Large electron-transparent

area, no Ga implantation

Site-specific, precise control

over thickness

Key Disadvantage
Not site-specific, potential for

artifacts

Small area, potential for Ga

implantation and

amorphization

Application Note 2: TEM Imaging and Analysis of
Dislocations
Once a suitable sample is prepared, various TEM techniques can be employed to visualize and

characterize dislocations. Weak-beam dark-field imaging is particularly powerful for obtaining

high-resolution images of dislocation cores.

Protocol 2.1: Weak-Beam Dark-Field (WBDF) Imaging
WBDF is a diffraction contrast technique that produces sharp, narrow images of dislocations

against a dark background, enabling precise analysis of dislocation dissociation and

interactions.[9][10]

Methodology:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.electrochem.org/dl/ma/201/pdfs/0384.pdf
https://en.wikipedia.org/wiki/Weak-beam_dark-field_microscopy
https://www.jeol.com/words/emterms/20121023.004100.php
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Establish a Two-Beam Condition:

Tilt the sample to a zone axis where only one strong diffraction spot (g) is visible besides

the transmitted beam (000). This is known as a two-beam condition.

Set the Weak-Beam Condition:

While in diffraction mode, tilt the electron beam (or the sample) such that the desired

imaging reflection g is weakly excited, while a higher-order reflection from the same

systematic row (e.g., 3g or 4g) is strongly diffracting (i.e., satisfies the Bragg condition).

[10][11] This creates a large excitation error for the reflection g.

Form the Dark-Field Image:

Insert an objective aperture to select the weakly excited diffracted beam g.

Switch to imaging mode to form the WBDF image. Dislocations will appear as sharp,

bright lines on a dark background because the highly strained crystal lattice near the

dislocation core locally satisfies the Bragg condition for the g reflection.[9]

Protocol 2.2: Burgers Vector Determination (g·b
Invisibility Criterion)
The Burgers vector (b) of a dislocation can be determined by systematically tilting the specimen

and observing the dislocation's visibility under different two-beam conditions. The fundamental

principle is the g·b invisibility criterion.[12]

Methodology:

Image the Dislocation with Multiple g vectors:

Obtain at least two different two-beam dark-field images of the same area, each with a

linearly independent diffraction vector g.

Apply the Invisibility Criterion:
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A dislocation becomes invisible or shows minimal residual contrast when its Burgers

vector b is perpendicular to the diffraction vector g, i.e., when the scalar product g·b = 0.

[13]

For screw dislocations, the invisibility is complete (g·b = 0).

For edge dislocations, complete invisibility requires both g·b = 0 and g·(b x u) = 0, where u

is the dislocation line direction. Residual contrast may be observed if only g·b = 0.[12]

Determine b:

By identifying two different non-collinear g vectors for which the dislocation is invisible, the

direction of b can be determined as it must be parallel to the cross-product of these two g

vectors. The specific b is then identified from the possible lattice vectors in the Ti₃Al (D0₁₉

structure) crystal system.

Data Presentation: Example of Burgers Vector Analysis
in Ti₃Al
The following table summarizes diffraction vectors used in a study to identify dislocations in

Ti₃Al.[14] A dislocation is determined to have a specific Burgers vector b if it goes out of

contrast for a given g.

Imaging Condition (g
vector)

Dislocation with b = 1/3[11-
20]

Dislocation with b =
1/3[-2110]

g = [2-420] Visible Visible

g = [20-2-2] Visible Invisible (g·b = 0)

g = [-4402] Invisible (g·b = 0) Visible

g = [04-4-2] Visible Visible

Protocol 2.3: Dislocation Density Quantification
Dislocation density (ρ) is a critical parameter relating microstructure to mechanical properties.

The line intercept method is a common technique for its estimation from TEM images.[15]
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Methodology:

Acquire Representative Images:

Capture several TEM images (e.g., WBDF) from random areas of the sample at a known

magnification.

Determine Foil Thickness (t):

The local thickness of the imaged area must be determined. This can be done using

methods like Convergent Beam Electron Diffraction (CBED), Electron Energy Loss

Spectroscopy (EELS) log-ratio technique, or by analyzing the projected width of stacking

faults.

Apply the Line Intercept Method:

On each micrograph, draw a set of random or parallel lines to create a grid of total length

(L).

Count the number of intersections (N) that dislocations make with the grid lines.

Calculate the dislocation density (ρ) using the formula: ρ = 2N / (L * t) where 't' is the foil

thickness.[15]

Data Presentation: Methods for Dislocation Density
Measurement
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Method Formula Variables Notes

Line Intercept ρ = 2N / (Lt)

N: Number of

intersectionsL: Total

length of grid linest:

Foil thickness

Widely used and

relatively

straightforward.

Accuracy depends

heavily on the

measurement of foil

thickness.[15][16]

Line Length ρ = Ltot / (At)

Ltot: Total length of all

dislocation linesA:

Area of the

micrographt: Foil

thickness

More accurate but can

be very time-

consuming as it

requires tracing each

dislocation line.

Mandatory Visualizations
Experimental Workflow Diagram
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Caption: Workflow for TEM analysis of dislocations in Ti₃Al.
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Logical Diagram for Burgers Vector Analysis

Condition 1 Condition 2

Start Analysis:
Dislocation visible in TEM

Image with g1

Dislocation Visible?
g1.b != 0

Image with g2
(linearly independent from g1)

Yes

Dislocation Invisible
(or residual contrast)

No

Dislocation Visible?
g2.b != 0

Yes
(Try new g vector)

No

Conclusion:
b is perpendicular to g

(g.b = 0)

Click to download full resolution via product page

Caption: Logic of the g·b invisibility criterion for Burgers vector analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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